3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Scientific Research Applications
3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a cyanoacetamide derivative with an aldehyde, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The pyrano ring can be introduced through a subsequent reaction with a suitable enone or alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Imidazole Derivatives: Widely used in pharmaceuticals for their antimicrobial and anti-inflammatory properties.
Uniqueness
3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its pyrano[2,3-c]pyrazole core is particularly noteworthy for its versatility in drug design and development.
Properties
Molecular Formula |
C21H23N5O4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[3-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C21H23N5O4/c1-12(2)18-17-16(15(11-22)19(23)30-20(17)25-24-18)13-4-3-5-14(10-13)29-21(27)26-6-8-28-9-7-26/h3-5,10,12,16H,6-9,23H2,1-2H3,(H,24,25) |
InChI Key |
VDPBIFHDBGERIF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OC(=O)N4CCOCC4 |
Canonical SMILES |
CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OC(=O)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.